

4-Amino-3-chloropyridine physical and chemical properties

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Compound of Interest

Compound Name: 4-Amino-3-chloropyridine

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4-Amino-3-chloropyridine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: **4-Amino-3-chloropyridine** (CAS No: 19798-77-7) is a substituted pyridine derivative that serves as a crucial building block in organic synthesis.^[1] Its unique arrangement of an amino group, a chloro substituent, and a pyridine nitrogen atom makes it a versatile intermediate for the development of complex molecules. This compound is particularly valuable in the pharmaceutical and agrochemical industries, where it is utilized in the synthesis of biologically active compounds, including agents targeting neurological disorders and infections, as well as herbicides and pesticides.^[1] This guide provides an in-depth overview of its core physical and chemical properties, experimental protocols, and key reactivity patterns.

Physical and Chemical Properties

The fundamental physical and chemical properties of **4-Amino-3-chloropyridine** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Physical and Chemical Data for **4-Amino-3-chloropyridine**

Property	Value	Source(s)
IUPAC Name	3-chloropyridin-4-amine	[2]
CAS Number	19798-77-7	[2]
Molecular Formula	C ₅ H ₅ ClN ₂	
Molecular Weight	128.56 g/mol	
Appearance	Cream to grey crystals or powder	[3]
Melting Point	55.0 - 64.0 °C	[3]
Boiling Point	247.6 ± 20.0 °C (Predicted)	[4]
Solubility	16.3 µg/mL (at pH 7.4)	[2]
LogP	0.909	[5]
pKa	2.84 (conjugate acid of 3-chloropyridine)	[6]
Density	1.326 ± 0.06 g/cm ³ (Predicted)	[4]

Spectral Data

Spectral analysis is critical for the identification and characterization of **4-Amino-3-chloropyridine**.

Table 2: Key Spectral Information

Technique	Data	Source(s)
Mass Spectrometry	GC-MS: Shows major fragments at m/z 128 and 130, consistent with the isotopic pattern of one chlorine atom.	[2]
¹ H NMR	Spectral data for the closely related 4-Amino-2-chloropyridine is available, suggesting a pattern of distinct aromatic proton signals and a broad amino proton signal.[7] Specific assigned spectra for 4-Amino-3-chloropyridine were not found in the provided results.	
¹³ C NMR	While specific data is not available in the search results, solid-state ¹³ C NMR has been used to characterize disorder in similar hydrochloride pharmaceutical salts.[8]	

Chemical Reactivity and Stability

Stability: The compound is stable under recommended storage conditions but may be sensitive to air.[9]

Reactivity: The chemical behavior of **4-Amino-3-chloropyridine** is dominated by the interplay between the electron-deficient pyridine ring and its substituents. It is known to be compatible with a variety of reactions, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[1]

Nucleophilic Aromatic Substitution (S_NAr)

The pyridine ring is electron-deficient, and this effect is enhanced by the electronegative nitrogen atom. This makes the carbon atoms of the ring susceptible to attack by nucleophiles. The chlorine atom at the 4-position (para to the ring nitrogen) is particularly activated towards substitution because the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the ring nitrogen through resonance.^{[10][11]} This makes the S_NAr reaction a primary pathway for functionalizing this molecule.^{[10][12]}

Caption: Logical diagram of the S_NAr mechanism on **4-Amino-3-chloropyridine**.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyridine ring makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.^[4]^[9] These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the straightforward synthesis of complex biaryl structures which are common motifs in pharmaceuticals.^[13]

Experimental Protocols

The following sections provide generalized protocols for the synthesis, purification, and analysis of **4-Amino-3-chloropyridine** and its derivatives.

Synthesis via Reduction of 4-Chloro-3-nitropyridine

A common synthetic route to aromatic amines is the reduction of the corresponding nitro compound.

- Reaction: 4-Chloro-3-nitropyridine → **4-Amino-3-chloropyridine**
- Reagents & Equipment:
 - 4-Chloro-3-nitropyridine (1.0 equiv)
 - Reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, or catalytic hydrogenation with H₂/Pd-C)
 - Appropriate solvent (e.g., Ethanol, Ethyl Acetate, Acetic Acid)
 - Round-bottom flask, condenser, magnetic stirrer, heating mantle

- Procedure (Illustrative example with SnCl_2):
 - Dissolve 4-Chloro-3-nitropyridine in a suitable solvent like ethanol in a round-bottom flask.
 - Add a stoichiometric excess of the reducing agent (e.g., Stannous chloride dihydrate, ~3-5 equiv).
 - Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
 - Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., saturated NaHCO_3 or NaOH solution) to precipitate the tin salts.
 - Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
 - Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

Purification of the crude solid product can be achieved by recrystallization.

- Reagents & Equipment:
 - Crude **4-Amino-3-chloropyridine**
 - Recrystallization solvent (e.g., water, ethanol/water mixture)
 - Erlenmeyer flasks, hot plate, Büchner funnel, filter paper
- Procedure:
 - Dissolve the crude solid in a minimum amount of a suitable hot solvent. For a related compound, 4-Amino-3,5-dichloropyridine, dissolving in hot water (353 K) has been reported.[\[14\]](#)[\[15\]](#)
 - If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

- Hot-filter the solution to remove insoluble impurities and the charcoal.
- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent and dry them under vacuum.

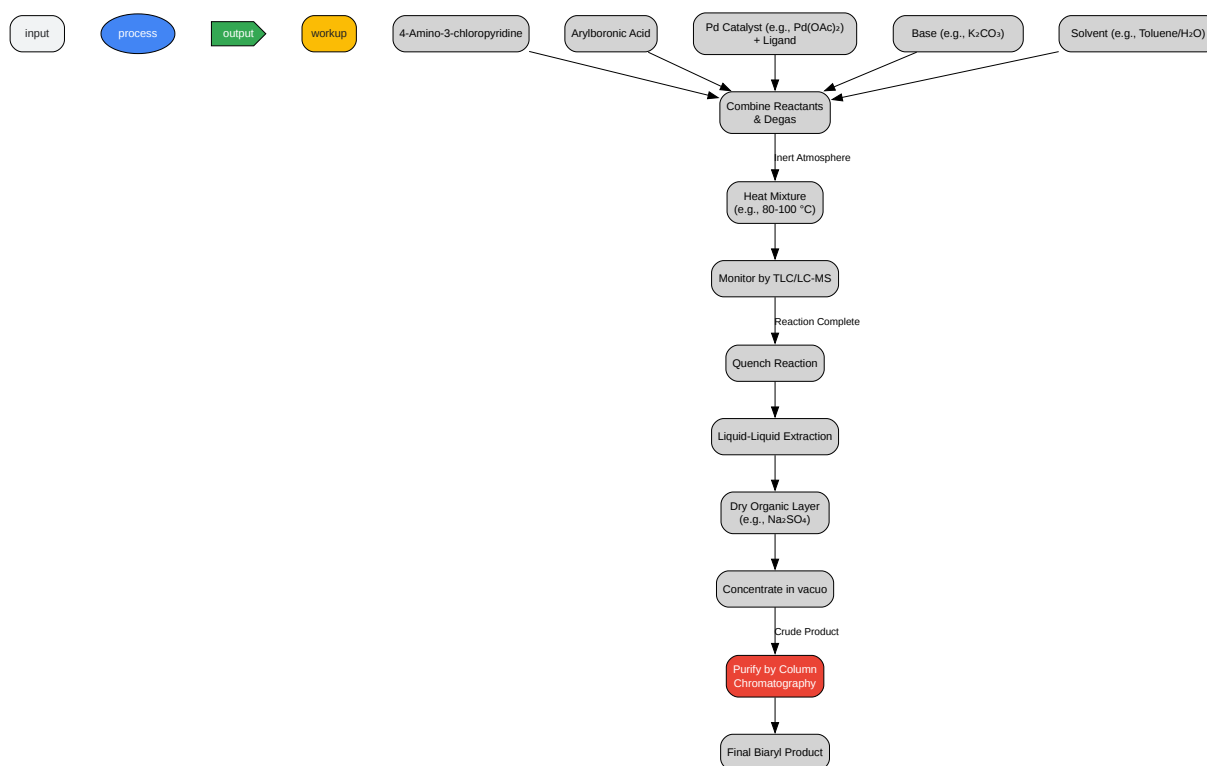
Analysis by High-Performance Liquid Chromatography (HPLC)

A specific mixed-mode HPLC method has been developed for the analysis of **4-Amino-3-chloropyridine**.[\[5\]](#)

- Instrumentation: HPLC system with UV detector.
- Column: Solid-Core Primesep 100, 3.2 x 50 mm, 2.7 μm , 90 Å.[\[5\]](#)
- Mobile Phase:
 - A: Acetonitrile (MeCN)
 - B: Ammonium formate (AmFm) buffer, pH 3.5
- Gradient:
 - MeCN: 10% to 60% over 5 minutes.[\[5\]](#)
 - AmFm buffer: 30 mM to 70 mM over 5 minutes.[\[5\]](#)
- Flow Rate: 1.2 mL/min.[\[5\]](#)
- Detection: UV at 270 nm.[\[5\]](#)
- Separation Type: Mixed-mode (Reversed-Phase and Ion-Exchange).[\[5\]](#)[\[16\]](#)

Experimental and Synthetic Workflows

The utility of **4-Amino-3-chloropyridine** as a synthetic intermediate is best illustrated through a typical experimental workflow, such as its use in a Suzuki-Miyaura cross-coupling reaction.



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